molecular formula C13H9ClF3NO2S B2562559 2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester CAS No. 1188045-45-5

2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester

Cat. No.: B2562559
CAS No.: 1188045-45-5
M. Wt: 335.73
InChI Key: KISQOFNQDMMSMA-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its trifluoromethylphenyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a halogenated precursor and a sulfur-containing reagent.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a nucleophilic substitution reaction, where a trifluoromethylphenyl halide reacts with the thiazole intermediate.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The chlorine atom in the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Amines and Thiols: From substitution reactions.

Scientific Research Applications

2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to cell proliferation, apoptosis, and microbial inhibition.

Comparison with Similar Compounds

  • 2-Chloro-4-phenylthiazole-5-carboxylic acid ethyl ester
  • 4-(4-Trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester

Comparison:

  • Uniqueness: The presence of both the chlorine atom and the trifluoromethylphenyl group in 2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2S/c1-2-20-11(19)10-9(18-12(14)21-10)7-3-5-8(6-4-7)13(15,16)17/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISQOFNQDMMSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5.0 g (19.0 mmole) of 2-chloro-4-(4-trifluoromethyl-phenyl)-thiazole and 57 mL of tetrahydrofuran at −78 degrees, was added, over 10 minutes, 9.5 mL of 2.5 M n-butyl lithium in hexanes solution. After 30 minutes, 1.1 mL of 2.5 M n-butyl lithium in hexanes solution was added The mixture was stirred for 2 hours and then 10.63 mL (107.8 mmole) of ethyl chloroformate was added quickly to a rapidly stirring solution. After 15 minutes, the cooling bath was removed and the mixture was stirred at room temperature for 22 minutes. The reaction was quenched by the addition of 75 mL of 1M hydrochloric acid, stirred for 5 minutes and then diluted with 500 mL of ethyl acetate. The ethyl acetate layer was washed twice with 75 mL of water, once with 75 mL of brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting dichloromethane-hexanes (gradient 10:90-50:50) to give 4.94 g of 2-chloro-4-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester as a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10.63 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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